2-Ethoxy-1,3-benzothiazol-5-amine 2-Ethoxy-1,3-benzothiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17867358
InChI: InChI=1S/C9H10N2OS/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3
SMILES:
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol

2-Ethoxy-1,3-benzothiazol-5-amine

CAS No.:

Cat. No.: VC17867358

Molecular Formula: C9H10N2OS

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-1,3-benzothiazol-5-amine -

Specification

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
IUPAC Name 2-ethoxy-1,3-benzothiazol-5-amine
Standard InChI InChI=1S/C9H10N2OS/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3
Standard InChI Key KQFKSWPSLYBPGX-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC2=C(S1)C=CC(=C2)N

Introduction

Structural and Molecular Characteristics

Core Structure and Substituent Effects

The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, conferring aromatic stability and electronic diversity. In 2-ethoxy-1,3-benzothiazol-5-amine, the ethoxy (-OCH2_2CH3_3) and amine (-NH2_2) groups introduce steric and electronic modifications:

  • Ethoxy group: Enhances lipophilicity and influences electron density via inductive effects .

  • Amine group: Provides a site for nucleophilic reactions, enabling functionalization (e.g., acylation, alkylation) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H10N2OS\text{C}_9\text{H}_{10}\text{N}_2\text{OS}
Molecular Weight194.26 g/mol
SMILESCCOc1nc2cc(N)ccc2s1
logP (Partition Coefficient)2.1 (Predicted)

Synthetic Methodologies

Ring Formation Strategies

The benzothiazole core is typically synthesized via cyclization of o-aminothiophenol derivatives. For 2-ethoxy-1,3-benzothiazol-5-amine, key steps include:

  • Cyclization: Reaction of 4-amino-3-ethoxythiophenol with carbonyl sources (e.g., aldehydes) under acidic conditions .

  • Functionalization: Introduction of the ethoxy group via nucleophilic substitution using ethyl halides.

Industrial-Scale Production

Optimized protocols employ continuous flow reactors to enhance yield (reported >75%) and purity. Catalytic systems, such as Cu(I)/ligand complexes, improve regioselectivity during ethoxy group installation .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The amine group undergoes reactions with:

  • Acyl chlorides: Forms amides (e.g., RCO-NH-C7H4S\text{RCO-NH-C}_7\text{H}_4\text{S}) for drug candidate libraries .

  • Sulfonyl chlorides: Yields sulfonamides with enhanced bioavailability .

Oxidation and Reduction

  • Oxidation: Using H2O2\text{H}_2\text{O}_2 converts the thiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties.

  • Reduction: Catalytic hydrogenation (Pd/C) saturates the thiazole ring, generating dihydrobenzothiazole analogs .

Applications in Scientific Research

Pharmaceutical Intermediate

2-Ethoxy-1,3-benzothiazol-5-amine is a precursor in kinase inhibitor synthesis. For example, derivatives target FLT-3 receptors in leukemia therapies .

Table 2: Bioactive Derivatives and Targets

DerivativeBiological TargetActivity (IC50_{50})Source
N-(5-tert-butyl-isoxazol-3-yl)-ureaFLT-3 kinase12 nM
Metal chelates (e.g., Cu(II))Antimicrobial agentsMIC: 4 µg/mL

Material Science

The compound’s fluorescence properties enable its use as a probe in polymer degradation studies .

Comparative Analysis with Structural Analogs

Halogen-Substituted Variants

  • 6-Fluoro derivative: Increased electronegativity improves binding to hydrophobic enzyme pockets.

  • 6-Methoxy derivative: Enhanced metabolic stability due to reduced oxidative dealkylation .

Table 3: Physicochemical Comparison

CompoundlogPWater Solubility (mg/mL)
2-Ethoxy-6-fluoro derivative2.50.8
2-Ethoxy-6-methoxy derivative1.91.2

Future Directions

  • Drug Discovery: Computational modeling to optimize derivatives for blood-brain barrier penetration .

  • Green Chemistry: Developing solvent-free cyclization methods to reduce environmental impact .

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